molecular formula C9H12BrN B15300194 [(2-Bromo-4-methylphenyl)methyl](methyl)amine

[(2-Bromo-4-methylphenyl)methyl](methyl)amine

Cat. No.: B15300194
M. Wt: 214.10 g/mol
InChI Key: BQIBZYQNVAHVQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromo-4-methylphenyl)methylamine is an organic compound with the molecular formula C9H12BrN. This compound is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a methyl group and a methylamine group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-methylphenyl)methylamine typically involves the bromination of 4-methylbenzylamine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. The process involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

In an industrial setting, the production of (2-Bromo-4-methylphenyl)methylamine may involve large-scale bromination processes using automated reactors. The reaction conditions are carefully monitored to ensure consistency and high purity of the final product. The use of advanced purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-methylphenyl)methylamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.

Major Products Formed

    Substitution: Products include various substituted benzylamines.

    Oxidation: Products include benzyl alcohols or benzaldehydes.

    Reduction: Products include primary or secondary amines.

Scientific Research Applications

(2-Bromo-4-methylphenyl)methylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in the study of reaction mechanisms.

    Biology: The compound is used in biochemical assays and as a probe to study enzyme activities.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of (2-Bromo-4-methylphenyl)methylamine involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in its reactivity. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of new chemical entities. The pathways involved in its mechanism of action include nucleophilic substitution, electrophilic addition, and redox reactions.

Comparison with Similar Compounds

(2-Bromo-4-methylphenyl)methylamine can be compared with other similar compounds such as:

    2-Bromo-4-methylacetanilide: This compound has a similar bromine and methyl substitution pattern but differs in the presence of an acetamide group.

    2-Bromo-4-methylpropiophenone: This compound has a similar bromine and methyl substitution pattern but differs in the presence of a propiophenone group.

    4-Bromo-3-methylphenoxyethanamine: This compound has a similar bromine and methyl substitution pattern but differs in the presence of an ethanamine group.

The uniqueness of (2-Bromo-4-methylphenyl)methylamine lies in its specific substitution pattern and the presence of a methylamine group, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C9H12BrN

Molecular Weight

214.10 g/mol

IUPAC Name

1-(2-bromo-4-methylphenyl)-N-methylmethanamine

InChI

InChI=1S/C9H12BrN/c1-7-3-4-8(6-11-2)9(10)5-7/h3-5,11H,6H2,1-2H3

InChI Key

BQIBZYQNVAHVQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CNC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.